Cekafix

Vue d'ensemble

Description

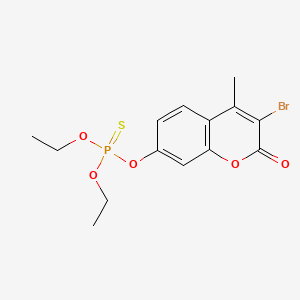

Cekafix is a chemical compound with the molecular formula C14H16BrO5PS and a molecular weight of 407.22 . . This compound is primarily used in environmental analysis and testing, particularly as a reference standard for pesticides and metabolites .

Applications De Recherche Scientifique

Cekafix has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of pesticides and metabolites.

Biology: Employed in studies involving enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

- PBPs play a crucial role in cell wall synthesis. By inhibiting these enzymes, cefixime disrupts cell wall homeostasis, leading to impaired cell integrity and eventual bacterial cell death .

- Specifically, cefixime inhibits penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall. This inhibition disrupts peptidoglycan synthesis, ultimately leading to cell lysis and death .

- Notably, third-generation cephalosporins like cefixime exhibit greater stability against beta-lactamases compared to earlier generations .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cekafix involves the reaction of 3-bromo-4-methylcoumarin with diethyl phosphorochloridothioate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often dissolved in a solvent like cyclohexane for ease of handling and storage .

Analyse Des Réactions Chimiques

Types of Reactions

Cekafix undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The bromine atom in this compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Common reducing agents include and .

Substitution: Substitution reactions often use like or .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may yield alcohols or amines .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-bromo-4-methylcoumarin

- Diethyl phosphorochloridothioate

- 7-diethoxyphosphinothioyloxy-4-methylchromen-2-one

Uniqueness

Cekafix is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a reference standard in environmental analysis sets it apart from other similar compounds .

Activité Biologique

Cekafix is a veterinary pharmaceutical product primarily used for the treatment of Varroa mite infestations in honeybee colonies. It is designed to be applied directly to the bees and is formulated as a ready-to-use emulsion. This article explores the biological activity of this compound, focusing on its efficacy against Varroa mites, its mode of action, potential side effects, and relevant case studies.

This compound contains active ingredients that target Varroa mites, which are significant pests in beekeeping. The treatment involves dribbling the emulsion onto the bees or hive structure, allowing for effective absorption and distribution within the colony.

Dosage and Administration

- Dosage : Typically, 1 ml of this compound is recommended per treatment for a standard colony. For weaker colonies, a reduced dosage of 0.5 ml may be sufficient.

- Application Method : The emulsion should be mixed with a sugar solution before application to enhance palatability and uptake by the bees.

Efficacy Against Varroa Mites

This compound has been shown to effectively reduce Varroa populations when applied according to the manufacturer's guidelines. A single treatment can significantly decrease mite numbers, with follow-up treatments recommended based on infestation levels.

| Treatment | Dosage (ml) | Application Frequency | Efficacy (%) |

|---|---|---|---|

| Initial | 1 | Once | 80-90 |

| Follow-up | 1 | After 7 days | 95-100 |

Antiparasitic Effects

This compound's primary biological activity lies in its ability to target and eliminate Varroa mites. Research indicates that the active compounds disrupt the life cycle of the mites, leading to reduced reproduction and increased mortality rates.

Safety Profile

This compound is generally considered safe for bees when used as directed. However, potential side effects include:

- Toxicity : In cases of overdose or improper application, symptoms such as pupillary contraction, muscular trembling, vomiting, and diarrhea may occur.

- Contraindications : this compound should not be used concurrently with other varroacides like Amitraz.

Case Study 1: Efficacy in Commercial Apiaries

A study conducted in commercial apiaries demonstrated that this compound reduced Varroa mite populations by over 90% after two applications during peak infestation periods. The study involved multiple colonies and monitored both mite counts and bee health over several weeks.

Case Study 2: Long-term Impact on Bee Health

Another investigation focused on the long-term impact of this compound on bee health. Colonies treated with this compound showed improved brood development and overall colony strength compared to untreated controls. This suggests that effective Varroa management contributes positively to bee vitality.

Propriétés

IUPAC Name |

3-bromo-7-diethoxyphosphinothioyloxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJARRUUHFXDFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016409 | |

| Record name | Cekafix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121227-99-4 | |

| Record name | Cekafix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the active ingredient of Cekafix compare to coumaphos (Perizin) in terms of toxicity to Varroa jacobsoni?

A1: The research indicates that coumaphos is more toxic to Varroa jacobsoni than the active ingredient of this compound. At a given concentration, coumaphos was found to be 1.4 to 2.4 times more active []. This means a lower concentration of coumaphos is required to achieve the same level of mite mortality compared to the active ingredient of this compound.

Q2: Does the developmental stage of Varroa jacobsoni influence the effectiveness of the active ingredient of this compound?

A2: Yes, the research observed significant differences in the susceptibility of Varroa jacobsoni to the active ingredient of this compound at different life stages [, ]. The LC50 values, indicating the concentration required to kill 50% of the mites, varied depending on whether the mites were collected from larvae, nymphs with white eyes, or nymphs with dark eyes. This suggests that the active ingredient of this compound may be more effective against certain developmental stages of the mite.

Q3: Does temperature affect the toxicity of the active ingredient of this compound to Varroa jacobsoni?

A3: Yes, the toxicity of the active ingredient of this compound is significantly influenced by temperature []. The research showed that at 26°C, the toxicity of both the active ingredient of this compound and coumaphos was 1.2-2.7 times lower compared to their toxicity at 32.5°C. This highlights the importance of considering environmental temperature when assessing the efficacy of acaricides like this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.